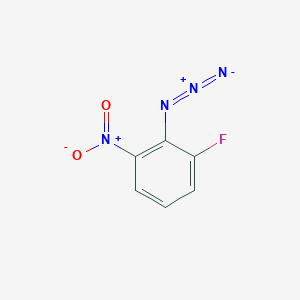

2-Azido-1-fluoro-3-nitrobenzene

説明

Significance of Aryl Azides in Modern Organic Chemistry

Aryl azides (Ar-N₃) are highly versatile functional groups in modern organic chemistry. sigmaaldrich.com Initially recognized for their use in the Curtius rearrangement to form isocyanates, their utility has expanded dramatically. masterorganicchemistry.com They serve as important precursors for the synthesis of primary amines through mild reduction methods, such as the Staudinger reaction or catalytic hydrogenation. masterorganicchemistry.com

The advent of "click chemistry" has further elevated the importance of aryl azides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent example, allowing for the efficient and specific formation of 1,2,3-triazole rings. masterorganicchemistry.comnih.gov This reaction is known for its reliability and high yield, making it a favored tool in drug discovery, bioconjugation, and materials science. nih.gov Furthermore, aryl azides are extensively used as photoaffinity labels to study biomolecular interactions, where upon photolysis, they generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules. namiki-s.co.jp

Role of Fluorine in Modulating Aromatic Reactivity and Electronic Properties

In the context of drug design, fluorination is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.net In terms of reactivity, the presence of fluorine on an aromatic ring has a distinct role in nucleophilic aromatic substitution (SₙAr) reactions. Despite fluoride (B91410) being a poor leaving group in aliphatic Sₙ2 reactions, aryl fluorides are often more reactive than other aryl halides in SₙAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. libretexts.org The high electronegativity of fluorine effectively stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction. libretexts.org

Impact of Nitro Groups on Aromatic Systems: Electronic Effects and Reactivity

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. libretexts.org When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. libretexts.org This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for subsequent electrophilic attack.

Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). libretexts.org This activation is particularly effective when the nitro group is positioned ortho or para to a leaving group (such as a halide). libretexts.org In these positions, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization, which is not possible when it is in the meta position. libretexts.org This property is extensively exploited in organic synthesis to construct complex aromatic molecules. The nitro group itself is also a versatile functional group that can be readily reduced to an amino group (–NH₂), providing a pathway to anilines, which are key intermediates for dyes, pharmaceuticals, and polymers.

Interplay of Azide (B81097), Fluoro, and Nitro Functionalities in Aromatic Systems: A Research Perspective

The combination of azide, fluoro, and nitro groups on a single aromatic ring creates a molecule with a unique and powerful set of chemical properties. The research perspective on such systems is often focused on leveraging the principles of nucleophilic aromatic substitution (SₙAr). In a molecule like 2-Azido-1-fluoro-3-nitrobenzene (B6202990), the synthetic strategy is dictated by the interplay of these groups.

The synthesis of such a compound would typically involve an SₙAr reaction on a difluoro-nitroaromatic precursor. For instance, in 1,2-difluoro-3-nitrobenzene, the nitro group strongly activates the ortho fluorine atom (at C-2) towards nucleophilic displacement. The fluorine atom at C-1 is meta to the nitro group and is therefore significantly less activated. This regioselectivity allows for the precise introduction of a nucleophile, such as the azide ion (N₃⁻), at the C-2 position to displace the more reactive fluorine atom.

The resulting trifunctional aromatic compound is a valuable synthetic intermediate. It possesses three distinct reactive sites:

The azide group , which can participate in cycloaddition reactions (click chemistry) or be reduced to an amine.

The nitro group , which can be reduced to an amine, providing an alternative route to an amino group at a different position.

The remaining fluoro group , which can potentially undergo a second SₙAr reaction under more forcing conditions or with a very strong nucleophile.

This multi-functionality allows for the sequential and controlled modification of the aromatic scaffold, making these compounds attractive building blocks for combinatorial chemistry and the synthesis of complex target molecules. beilstein-journals.orgnih.gov

Scope and Research Focus on 2-Azido-1-fluoro-3-nitrobenzene

The chemical compound 2-Azido-1-fluoro-3-nitrobenzene, identified by the CAS Number 1864368-96-6, is a specialized research chemical. sigmaaldrich.comshachemlin.com While specific research publications detailing its applications are not abundant, its structure strongly suggests its role as a versatile building block in synthetic chemistry.

Probable Synthesis: The most logical synthetic route to 2-Azido-1-fluoro-3-nitrobenzene is the nucleophilic aromatic substitution of 1,2-difluoro-3-nitrobenzene with an azide salt, such as sodium azide (NaN₃).

Reaction Scheme: 1,2-Difluoro-3-nitrobenzene + NaN₃ → 2-Azido-1-fluoro-3-nitrobenzene + NaF

In this reaction, the nitro group at C-3 activates the ortho fluorine at C-2 for nucleophilic attack by the azide ion. The reaction is expected to be highly regioselective due to the strong activating effect of the nitro group on the ortho position compared to the meta position.

Research Focus: The research focus for a molecule with this combination of functional groups would likely lie in the fields of medicinal chemistry and materials science. The azide group allows for its direct incorporation into larger molecules via click chemistry, a method widely used for creating libraries of compounds for drug screening or for attaching probes to biological systems. The ability to selectively reduce either the azide or the nitro group to an amine offers pathways to synthesize a variety of substituted 1,2,3-benzenetriamine derivatives, which are precursors to various heterocyclic compounds like benzimidazoles or phenazines.

The table below presents physical and chemical property data for related, more commonly studied fluoronitrobenzene isomers, which serve as a reference for understanding the general characteristics of this class of compounds.

| Property | 1-Fluoro-2-nitrobenzene (B31998) | 1-Fluoro-3-nitrobenzene (B1663965) |

| CAS Number | 1493-27-2 nih.gov | 402-67-5 nih.gov |

| Molecular Formula | C₆H₄FNO₂ nih.gov | C₆H₄FNO₂ nih.gov |

| Molecular Weight | 141.10 g/mol nih.gov | 141.10 g/mol nih.gov |

| Appearance | Clear yellow liquid nih.gov | Liquid sigmaaldrich.com |

| Boiling Point | 116 °C / 22 mmHg mdpi.com | 205 °C sigmaaldrich.com |

| Melting Point | -9 to -6 °C mdpi.com | 1.7 °C sigmaaldrich.com |

| Density | 1.338 g/mL at 25 °C mdpi.com | 1.325 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.532 mdpi.com | n20/D 1.525 sigmaaldrich.com |

Structure

3D Structure

特性

分子式 |

C6H3FN4O2 |

|---|---|

分子量 |

182.11 g/mol |

IUPAC名 |

2-azido-1-fluoro-3-nitrobenzene |

InChI |

InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(11(12)13)6(4)9-10-8/h1-3H |

InChIキー |

WVGYBKWAKRGUDD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)F)N=[N+]=[N-])[N+](=O)[O-] |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 2 Azido 1 Fluoro 3 Nitrobenzene

Thermal Decomposition Pathways and Associated Nitrene Chemistry

The thermal behavior of 2-Azido-1-fluoro-3-nitrobenzene (B6202990) is characterized by a cascade of reactive events, initiated by the loss of nitrogen gas and culminating in the formation of stable heterocyclic structures. This section explores the key mechanistic aspects of its thermal decomposition.

Thermolysis Mechanism and Nitrogen Extrusion

The primary step in the thermal decomposition of 2-Azido-1-fluoro-3-nitrobenzene is the unimolecular extrusion of a molecule of nitrogen (N₂). This process is a common feature of aryl azides, driven by the thermodynamic stability of the liberated nitrogen gas. The cleavage of the bond between the alpha and beta nitrogen atoms of the azide (B81097) group leads to the formation of a highly reactive intermediate.

Formation of Nitrene Intermediates and Subsequent Rearrangements

Following the extrusion of nitrogen, a highly reactive 2-fluoro-6-nitrophenylnitrene intermediate is generated. Nitrenes are electron-deficient species with a neutral nitrogen atom having only six valence electrons, making them highly electrophilic and prone to a variety of subsequent reactions. The fate of this nitrene intermediate is dictated by the surrounding molecular architecture and the presence of neighboring functional groups.

Intramolecular Cyclization Reactions to Fused Heterocycles (e.g., Benzofuroxans)

A significant pathway in the thermal decomposition of 2-azido-1-fluoro-3-nitrobenzene is the intramolecular cyclization of the generated nitrene. The close proximity of the nitro group to the nitrene center facilitates a rapid intramolecular reaction. The nitrene nitrogen attacks one of the oxygen atoms of the nitro group, leading to the formation of a five-membered ring and yielding a benzofuroxan (B160326) (furoxan) derivative, specifically 4-fluoro-2,1,3-benzoxadiazole-1-oxide. This type of cyclization is a well-established reaction for ortho-nitroaryl azides and serves as a key synthetic route to benzofuroxans. nih.gov

Influence of Fluoro and Nitro Substituents on Thermal Reactivity

The presence of both a fluoro and a nitro group on the aromatic ring significantly influences the thermal reactivity of 2-Azido-1-fluoro-3-nitrobenzene. Both substituents are electron-withdrawing, which can affect the stability of the azide group and the subsequent reactivity of the nitrene intermediate. The strong electron-withdrawing nature of the nitro group, in particular, plays a crucial role in directing the intramolecular cyclization towards the formation of the benzofuroxan ring system.

Energetic Decomposition Characteristics in Research Contexts

Photochemical Transformations and Photo-Generated Species

In addition to thermal activation, 2-Azido-1-fluoro-3-nitrobenzene can undergo transformations when exposed to light. The photochemistry of aryl azides is a rich field of study, often leading to the same nitrene intermediates as thermolysis, but potentially with different spin states (singlet vs. triplet) which can influence the subsequent reaction pathways. The photolysis of ortho-nitro-substituted aromatic compounds can also lead to complex rearrangements and the formation of various photo-generated species. However, specific studies detailing the photochemical transformations and the nature of the species generated from 2-Azido-1-fluoro-3-nitrobenzene are not extensively documented in available literature.

Photolysis to Singlet and Triplet Nitrenes

The photolysis of aryl azides, including 2-azido-1-fluoro-3-nitrobenzene, is a standard method for generating highly reactive nitrene intermediates. Upon absorption of ultraviolet light, the azide molecule expels a molecule of nitrogen gas (N₂), initially forming a phenylnitrene derivative in an excited singlet state. researchgate.net Organic nitrenes typically possess a triplet ground state. nsf.gov

The process begins with the photoexcitation of the azide, which leads to the cleavage of the C-N bond and liberation of N₂. This initially produces the nitrene in a singlet spin state (S-2-fluoro-6-nitrophenylnitrene). researchgate.net This singlet nitrene is highly reactive and can undergo rapid intramolecular reactions or intersystem crossing (ISC) to the more stable triplet ground state (T-2-fluoro-6-nitrophenylnitrene). acs.org In many systems, the singlet nitrene is short-lived, and the chemistry observed often derives from the triplet state. nih.govscilit.com The presence of an intramolecular triplet sensitizer (B1316253) can ensure the formation of the triplet nitrene by bypassing the singlet intermediate. nih.govscilit.com

The general photodecomposition pathway can be summarized as: Ar-N₃ + hν → [Ar-N₃]* → ¹[Ar-N] + N₂ → ³[Ar-N] + N₂

Nitrene Insertion Reactions (C-H, N-H bonds)

The generated singlet and triplet nitrenes exhibit distinct reactivity in insertion reactions, providing a direct method for C-N bond formation. wikipedia.org

Singlet Nitrene Insertion: The singlet nitrene, being an electrophilic species with a vacant p-orbital, can undergo insertion into C-H and N-H bonds through a concerted mechanism. This process involves a single transition state and results in the retention of stereochemistry at the carbon center. wikipedia.org This makes singlet nitrene insertion a stereospecific transformation.

Triplet Nitrene Insertion: The triplet nitrene exists as a diradical and reacts via a multi-step radical mechanism. It first abstracts a hydrogen atom from a C-H or N-H bond to form a radical pair (an amino radical and a carbon/nitrogen radical). This pair then recombines in a subsequent step to form the final C-N or N-N bond. This stepwise process allows for potential loss of stereochemical information. wikipedia.org

For 2-fluoro-6-nitrophenyl nitrene, these insertion reactions provide a pathway to functionalize other molecules or other positions within the same molecule (intramolecular insertion).

Photochemical Rearrangements and Dimerization Processes

In the absence of suitable substrates for insertion or other trapping reactions, the 2-fluoro-6-nitrophenyl nitrene generated via photolysis can undergo rearrangements or dimerization. A common rearrangement pathway for phenyl nitrenes involves ring expansion to a seven-membered ring ketenimine, specifically a dehydroazepine. researchgate.net This intermediate is highly strained and can be trapped by nucleophiles or undergo further reactions.

Another prevalent reaction, particularly in concentrated solutions, is the dimerization of the nitrene intermediate. Two nitrene molecules can react with each other to form an azo compound. For 2-fluoro-6-nitrophenyl nitrene, this would result in the formation of 2,2'-difluoro-6,6'-dinitroazobenzene.

| Reaction Type | Reactant | Product(s) |

| Rearrangement | 2-Fluoro-6-nitrophenyl nitrene | 1-Fluoro-7-nitro-1,2,4,6-cycloheptatetraene |

| Dimerization | 2-Fluoro-6-nitrophenyl nitrene | 2,2'-Difluoro-6,6'-dinitroazobenzene |

Influence of Aromatic Substituents on Photoactivity

The substituents on the aromatic ring—in this case, fluorine and a nitro group—exert significant electronic effects that modulate the photoactivity of the azide and the reactivity of the resulting nitrene. researchgate.net

Fluoro Group: Fluorine acts as a strong electron-withdrawing group via induction (-I effect) due to its high electronegativity, but a weak electron-donating group through resonance (+R effect) via its lone pairs. researchgate.net The inductive effect tends to dominate, decreasing the electron density of the aromatic ring. Studies on related fluorinated aryl azides have shown that fluorine substituents can increase the yield of triplet nitrenes upon photolysis and enhance the stability of the resulting nitrene. nsf.gov

Nitro Group: The nitro group is a very strong electron-withdrawing group through both induction (-I) and resonance (-R) effects. This significantly reduces the electron density on the ring and can influence the absorption properties of the azide and the electrophilicity of the generated nitrene.

Together, the ortho-fluoro and meta-nitro substituents create a highly electron-deficient aromatic system. This electronic environment affects the stability of the azide, the quantum yield of nitrene formation, and the subsequent reaction pathways of the singlet and triplet nitrene intermediates.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Aryl azides are key components in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction provides a highly efficient and reliable method for covalently linking molecules. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. acs.orgunizar.es This reaction is known for its high yields, mild reaction conditions, simple workup, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The azide and alkyne functional groups are largely unreactive with many other chemical functionalities, including those found in biological systems, making this reaction a powerful tool for bioconjugation. nih.gov

2-Azido-1-fluoro-3-nitrobenzene serves as the azide component in the CuAAC reaction to synthesize a wide array of 1-(2-fluoro-6-nitrophenyl)-1H-1,2,3-triazole derivatives. nih.goviyte.edu.trresearchgate.net By reacting it with various terminal alkynes in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), a diverse library of triazole-containing compounds can be readily prepared. nih.govorganic-chemistry.org These triazole products are of significant interest in medicinal chemistry due to their wide range of biological activities. iyte.edu.trresearchgate.netnih.gov

The table below illustrates potential 1,2,3-triazole products from the reaction of 2-azido-1-fluoro-3-nitrobenzene with various alkynes.

| Alkyne Reactant | Resulting 1,2,3-Triazole Product |

| Phenylacetylene | 1-(2-Fluoro-6-nitrophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | [1-(2-Fluoro-6-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol |

| 1-Ethynylcyclohexene | 1-(2-Fluoro-6-nitrophenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

| 3-Butyn-1-amine | 2-[1-(2-Fluoro-6-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |

| Ethyl propiolate | Ethyl 1-(2-fluoro-6-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, relying on the high reactivity of strained cyclooctynes. nih.govnih.gov This reaction is particularly valuable for applications where the use of a potentially toxic copper catalyst is undesirable, such as in living systems. nih.govnih.gov Given the general reactivity of organic azides in SPAAC, 2-azido-1-fluoro-3-nitrobenzene is expected to readily participate in this type of cycloaddition. Computational studies have shown that fluorine substitution on cyclooctynes can dramatically affect reactivity in azide cycloadditions. nih.gov While the fluorine in 2-azido-1-fluoro-3-nitrobenzene is on the azide component, its electron-withdrawing nature could influence the dipole's energy levels and thus the reaction kinetics.

[3+2] Cycloaddition with Nitroolefins

Aryl azides can undergo [3+2] cycloaddition reactions with nitroolefins to form 1,5-disubstituted 1,2,3-triazoles. researchgate.net This reaction can be catalyzed by organocatalysts like Schreiner's thiourea, which activates the nitroolefin through hydrogen bonding. researchgate.net It is plausible that 2-azido-1-fluoro-3-nitrobenzene could participate in such reactions, providing a pathway to triazoles with a different substitution pattern than that obtained from CuAAC. The presence of the electron-withdrawing fluorine and nitro groups on the benzene (B151609) ring of the azide might influence the reaction's feasibility and rate.

Aziridination of Alkenes via Nitrene Intermediates

Aryl azides can serve as precursors to nitrenes upon thermolysis or photolysis, which can then react with alkenes to form aziridines. While there is no specific information in the provided search results regarding the aziridination of alkenes using 2-azido-1-fluoro-3-nitrobenzene, this is a known reaction pathway for aryl azides in general. The electron-withdrawing nitro group on the aromatic ring would likely influence the stability and reactivity of the resulting nitrene intermediate.

Formation of Tetrazoles from Azides and Primary Amines

The reaction of azides with primary amines can lead to the formation of 1-substituted tetrazoles. This transformation typically involves the generation of an imidoyl azide intermediate, which then cyclizes. organic-chemistry.org For example, the reaction of cyanogen (B1215507) azide with primary amines yields 1-substituted aminotetrazoles. organic-chemistry.org While a direct reaction between 2-azido-1-fluoro-3-nitrobenzene and a primary amine to form a tetrazole is not explicitly described, related syntheses of tetrazoles from amines and an azide source (like sodium azide) are well-established. organic-chemistry.org Powerful diazotizing reagents like fluorosulfonyl azide can also facilitate the synthesis of tetrazoles from amidines and guanidines under mild, aqueous conditions. organic-chemistry.orgyoutube.com

Nucleophilic Reactivity and Substitution Dynamics

The aromatic ring of 2-azido-1-fluoro-3-nitrobenzene is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. researchgate.net The fluorine atom is a good leaving group in such reactions.

Table 2: Reactivity of Halonitrobenzenes in Nucleophilic Aromatic Substitution

| Substrate | Leaving Group | Activating Group | Relative Reactivity | Reference |

| p-Fluoronitrobenzene | F | NO₂ | More reactive than p-chloronitrobenzene | mdpi.com |

| p-Chloronitrobenzene | Cl | NO₂ | Less reactive than p-fluoronitrobenzene | mdpi.com |

| 1-Fluoro-2-nitrobenzene (B31998) | F | NO₂ | Activated for SNAr | researchgate.net |

| 1-Fluoro-3-nitrobenzene (B1663965) | F | NO₂ | Activated for SNAr | rsc.org |

The nitro group in halonitrobenzenes activates the positions ortho and para to it for nucleophilic attack. mdpi.com In the case of 2-azido-1-fluoro-3-nitrobenzene, the fluorine atom is ortho to the nitro group, making it susceptible to displacement by nucleophiles. For instance, 1-fluoro-2-nitrobenzene readily undergoes nucleophilic aromatic substitution. researchgate.net The rate of these reactions is influenced by the nature of the leaving group, with fluoride (B91410) being more readily displaced than chloride in many cases. mdpi.com The reaction of fluoronitrobenzenes with various nucleophiles, such as sulfites and isopropoxides, has been studied, and the rates are dependent on the substitution pattern and reaction conditions. rsc.org It is also possible for the nitro group itself to be displaced by a nucleophile, such as a fluoride ion, in a process known as fluorodenitration, particularly when the nitro group is activated by other electron-withdrawing substituents. researchgate.netepa.gov

SNAr Reactivity of the Fluoro Group in Activated Systems

The presence of a nitro group ortho to the fluorine atom is anticipated to strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the nitro and azido (B1232118) groups would further enhance this effect by stabilizing the intermediate Meisenheimer complex. Consequently, the fluoro group in 2-azido-1-fluoro-3-nitrobenzene is expected to be an excellent leaving group in SNAr reactions.

Based on studies of similar activated aryl fluorides, it is plausible that a variety of nucleophiles could displace the fluoride ion.

Expected Reactivity with Common Nucleophiles (Hypothetical)

| Nucleophile | Expected Product |

| Methoxide (CH₃O⁻) | 2-Azido-1-methoxy-3-nitrobenzene |

| Ammonia (NH₃) | 2-Azido-3-nitroaniline |

| Piperidine | 1-(2-Azido-3-nitrophenyl)piperidine |

It is important to note that the relative rates of these hypothetical reactions would depend on the nucleophilicity of the attacking species and the reaction conditions employed.

Reactivity of the Azide Group in Nucleophilic Substitution

The azide group itself is a potent nucleophile. However, in the context of 2-azido-1-fluoro-3-nitrobenzene, it is more likely to participate as a functional group that can be transformed rather than being substituted. Direct nucleophilic attack on the nitrogen atom of the azide attached to the aromatic ring is not a commonly observed reaction pathway under typical SNAr conditions.

Reductive Transformations of 2-Azido-1-fluoro-3-nitrobenzene

The presence of two reducible functional groups, the nitro group and the azide group, offers the potential for selective reductions, leading to various synthetically useful intermediates.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of a nitro group in the presence of an azide is a well-established transformation in organic synthesis. Various reagents are known to effect this conversion.

Potential Reagents for Selective Nitro Group Reduction (Hypothetical)

| Reagent | Expected Product |

| SnCl₂/HCl | 3-Azido-2-fluoroaniline |

| Fe/NH₄Cl | 3-Azido-2-fluoroaniline |

| Na₂S or NaHS | 3-Azido-2-fluoroaniline |

The choice of reagent would be critical to prevent the simultaneous reduction of the azide group.

Reduction of the Azide Group to Amine

The reduction of the azide group to a primary amine is a common and high-yielding reaction. This transformation can often be achieved under conditions that may also reduce the nitro group.

Potential Reagents for Azide and Nitro Group Reduction (Hypothetical)

| Reagent | Expected Product |

| H₂, Pd/C | 2-Fluoro-1,3-diaminobenzene |

| LiAlH₄ | 2-Fluoro-1,3-diaminobenzene |

Achieving selective reduction of the azide in the presence of the nitro group would be challenging and would likely require carefully controlled reaction conditions or the use of specific chemoselective reagents.

Acid-Mediated Reactions and Cationic Intermediates

Treatment of 2-azido-1-fluoro-3-nitrobenzene with strong acids could lead to several potential reaction pathways. Protonation of the nitro group or the azide group could generate highly reactive cationic intermediates. For instance, protonation of the azide group followed by the loss of dinitrogen is a known pathway for the formation of nitrenium ions, which can then undergo various intramolecular reactions, such as cyclization, or react with external nucleophiles. The specific outcome of acid-mediated reactions would be highly dependent on the nature of the acid used and the reaction conditions. However, no such studies have been reported for this specific molecule.

Formation of Nitrenium Ions

Currently, there is no direct experimental or computational evidence in published literature confirming the formation of a nitrenium ion from 2-azido-1-fluoro-3-nitrobenzene.

In principle, aryl azides can undergo decomposition upon treatment with a strong acid. This process involves protonation of the terminal nitrogen atom of the azide group, followed by the elimination of a molecule of nitrogen gas (N₂) to potentially form a highly reactive aryl nitrenium ion intermediate. The general transformation can be depicted as follows:

Ar-N₃ + H⁺ → Ar-N₃H⁺ → Ar-N⁺H + N₂

The stability and subsequent reactivity of the formed nitrenium ion are heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (NO₂) and fluoro (F) groups present in 2-azido-1-fluoro-3-nitrobenzene, are expected to significantly destabilize the electron-deficient nitrenium ion. This destabilization would make its formation energetically unfavorable, suggesting that alternative reaction pathways might be preferred.

Intramolecular Cyclizations and Rearrangements in Acidic Media

There are no specific studies reporting on the intramolecular cyclizations or rearrangements of 2-azido-1-fluoro-3-nitrobenzene in acidic media.

Hypothetically, if a nitrenium ion were to form, its subsequent reactivity would be dictated by the neighboring groups. The presence of a nitro group ortho to the azide functionality in 2-azido-1-fluoro-3-nitrobenzene suggests that intramolecular cyclization could be a plausible reaction pathway for related compounds. For instance, the thermolysis or photolysis of o-nitrophenyl azides is a known route to the formation of benzofuroxans (also known as benzofurazan-N-oxides). This reaction is believed to proceed through a concerted cyclization and nitrogen elimination mechanism, rather than through a discrete nitrenium ion.

The reaction of other ortho-substituted aromatic azides with Lewis acids like boron trichloride (B1173362) or boron trifluoride has been shown to produce fused azoles, with the reaction proceeding through singlet nitrenium ions. rsc.org However, the treatment of 2-nitrophenyl azide with boron trichloride resulted mainly in chlorinated nitroanilines, while reaction with boron trifluoride yielded N-(o-nitrophenyl)aniline, indicating that the reaction pathway is highly dependent on the specific reagents and substituents involved. rsc.org

Given the strong electron-withdrawing nature of both the fluoro and nitro substituents, any potential cationic intermediate formed from 2-azido-1-fluoro-3-nitrobenzene would be highly destabilized. This suggests that if the compound were to react under acidic conditions, pathways that avoid the formation of a high-energy nitrenium ion would likely be favored. However, without experimental data, any proposed reaction mechanism remains speculative.

Computational and Theoretical Investigations of 2 Azido 1 Fluoro 3 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

The electronic structure of 2-azido-1-fluoro-3-nitrobenzene (B6202990) would be fundamentally investigated using a variety of quantum chemical calculations to provide a detailed understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure of 2-azido-1-fluoro-3-nitrobenzene due to its balance of computational cost and accuracy. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), would be employed to optimize the ground state geometry of the molecule. This would provide key structural parameters, including bond lengths, bond angles, and dihedral angles, offering insights into the spatial arrangement of the azido (B1232118), fluoro, and nitro substituents on the benzene (B151609) ring.

Furthermore, DFT calculations would be used to determine a range of electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. Vibrational frequency analysis would also be performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to predict its infrared spectrum.

Ab Initio Methods for Ground and Excited States

To complement DFT studies and to obtain more precise energy values, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be utilized. While computationally more demanding, these methods provide a higher level of theory and are less reliant on empirical parameterization. Calculations of the ground state energy and electronic distribution would offer a benchmark for the DFT results.

For investigating the photochemical behavior of 2-azido-1-fluoro-3-nitrobenzene, methods capable of describing electronically excited states are essential. Time-Dependent DFT (TD-DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) would be employed. These calculations would predict the vertical excitation energies and oscillator strengths, providing a theoretical basis for understanding the molecule's UV-visible absorption spectrum and its potential to undergo photochemical reactions upon irradiation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For 2-azido-1-fluoro-3-nitrobenzene, the FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The spatial distribution of the HOMO would indicate the regions from which an electron is most likely to be removed, while the LUMO would show the regions where an incoming electron is most likely to reside. This information is critical for predicting how the molecule will interact with other reagents.

Mechanistic Modeling of Reaction Pathways

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization for Thermal and Photochemical Processes

The thermal and photochemical decomposition of aromatic azides is a well-known process that often proceeds through the formation of a highly reactive nitrene intermediate. For 2-azido-1-fluoro-3-nitrobenzene, computational methods would be used to locate and characterize the transition state for the extrusion of dinitrogen (N₂) from the azide (B81097) group. This would involve searching the potential energy surface for a first-order saddle point connecting the reactant (the azide) and the intermediate (the nitrene).

Techniques such as the synchronous transit-guided quasi-Newton (STQN) method would be employed to find an initial guess for the transition state geometry, which would then be fully optimized. Vibrational frequency analysis of the transition state structure would be performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. Similar computational strategies would be applied to investigate the mechanisms of any subsequent photochemical rearrangements or reactions of the resulting nitrene.

Reaction Coordinate Analysis and Energy Profiles

Once the reactant, transition state, and product (or intermediate) structures are optimized, a reaction coordinate analysis would be performed. The Intrinsic Reaction Coordinate (IRC) method would be used to trace the minimum energy path connecting these stationary points on the potential energy surface. This analysis confirms that the identified transition state indeed connects the intended reactants and products.

Computational Studies of Nitrene and Nitrenium Ion Intermediates

Detailed computational investigations focusing on the nitrene (2-fluoro-3-nitrophenylnitrene) and nitrenium ion (2-fluoro-3-nitrophenylnitrenium) intermediates derived from 2-azido-1-fluoro-3-nitrobenzene are crucial for mapping out potential reaction pathways. As of the latest literature review, specific computational studies on these intermediates from this particular precursor are not publicly available. However, such studies would typically employ density functional theory (DFT) or high-level ab initio methods to:

Determine the electronic ground state: Establishing whether the nitrene exists in a singlet or triplet ground state is fundamental, as this dictates its reactivity.

Calculate the singlet-triplet energy gap: The magnitude of this gap influences the likelihood of intersystem crossing and the lifetime of the more reactive singlet state.

Map the potential energy surface: This would involve locating transition states for key reactions such as cyclization (to form a benzofuroxan (B160326) derivative), hydrogen abstraction, or insertion reactions.

Analyze the structure and charge distribution: Understanding the geometry and electronic distribution of both the nitrene and nitrenium ion provides insights into their electrophilic or nucleophilic character.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of 2-azido-1-fluoro-3-nitrobenzene, including its conformational preferences and interactions with its environment over time.

Conformational Analysis

While the benzene ring itself is rigid, the orientation of the azido and nitro substituents can vary. Conformational analysis through computational methods can identify the most stable arrangements of these groups. A systematic search of the potential energy surface with respect to the rotation around the C-N bonds of the azido and nitro groups would reveal the global and local energy minima.

Table 1: Hypothetical Conformational Energy Profile of 2-Azido-1-fluoro-3-nitrobenzene

| Dihedral Angle (Azido) | Dihedral Angle (Nitro) | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | 0° | Data not available |

| 0° | 90° | Data not available |

| 90° | 0° | Data not available |

| 90° | 90° | Data not available |

| 180° | 0° | Data not available |

| 180° | 90° | Data not available |

(This table is illustrative of the data that would be generated from a conformational analysis and does not represent actual experimental or calculated values.)

Solvent Effects on Reactivity

The choice of solvent can significantly influence the decomposition rate of the azide and the subsequent reaction pathways of the intermediates. MD simulations incorporating explicit solvent molecules can model these effects. By simulating the system in different solvents (e.g., polar aprotic, polar protic, and nonpolar), one could investigate:

Solvation of the ground state: How solvent molecules arrange around the azide and how this affects its stability.

Stabilization of intermediates: The extent to which the solvent stabilizes or destabilizes the forming nitrene or nitrenium ion. For instance, polar solvents might favor the formation of the charged nitrenium ion.

Solvent-assisted reaction pathways: Whether solvent molecules directly participate in the reaction mechanism, for example, through hydrogen bonding to the nitro or azido groups.

Currently, there are no published molecular dynamics studies on the solvent effects on the reactivity of 2-azido-1-fluoro-3-nitrobenzene.

Advanced Analytical Methodologies for Research on 2 Azido 1 Fluoro 3 Nitrobenzene and Its Derivatives

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are at the forefront of analytical techniques, providing real-time and detailed information on the molecular structure and functional groups present in "2-Azido-1-fluoro-3-nitrobenzene" and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive structural detail and is uniquely effective for mechanistic analysis in solution-phase. ed.ac.uknih.gov It is routinely used to characterize "2-Azido-1-fluoro-3-nitrobenzene" and its reaction products.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Protons adjacent to a nitro group typically appear in the chemical shift range of 4.0-4.4 ppm. orgchemboulder.com For aromatic systems like "2-Azido-1-fluoro-3-nitrobenzene," the chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, which is influenced by the attached functional groups. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF), while the carbons bonded to the nitro and azido (B1232118) groups will also exhibit distinct chemical shifts.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and valuable tool. nih.govresearchgate.net The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. researchgate.netnih.gov The chemical shift of the fluorine atom in "2-Azido-1-fluoro-3-nitrobenzene" is highly sensitive to its electronic environment, making it an excellent probe for studying electronic effects and reaction mechanisms. nih.govnih.gov Quantum chemical methods, particularly density functional theory (DFT), are often employed to predict and help assign ¹⁹F NMR chemical shifts, which is especially useful for complex, multi-fluorinated aromatic compounds. nih.gov

Mechanistic studies often involve monitoring reactions in situ using NMR. ed.ac.uknih.gov This allows for the observation of intermediates, the determination of reaction kinetics, and the elucidation of reaction pathways. nih.gov Isotope labeling studies, often analyzed by NMR, can further clarify reaction mechanisms. nih.gov

Table 1: Representative NMR Data for Fluoronitrobenzene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 1-Fluoro-2-nitrobenzene (B31998) | ¹H | 7.6-8.1 |

| 1-Fluoro-2-nitrobenzene | ¹³C | Not specified |

| 1-Fluoro-3-nitrobenzene (B1663965) | ¹³C | Not specified |

| 1-Fluoro-3-nitrobenzene | ¹⁵N | Not specified |

| 1-Fluoro-3-nitrobenzene | ¹⁹F | Not specified |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | ¹H | 7.49 (d, 1H), 6.95 (d, 1H), 4.01 (s, 3H), 3.91 (s, 3H) |

Data for 1-Fluoro-2-nitrobenzene and 1-Fluoro-3-nitrobenzene are general ranges and specific data points were not available in the search results. chemicalbook.comnih.gov Data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from reference mdpi.com.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups and monitoring their transformations during chemical reactions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly adept at identifying the characteristic vibrational frequencies of the azido (-N₃) and nitro (-NO₂) groups. spectroscopyonline.com

Azido Group: The azide (B81097) group exhibits a strong, sharp absorption band corresponding to its asymmetric stretching vibration, typically found in the region of 2100-2160 cm⁻¹. nih.govresearchgate.net The symmetric stretch is weaker and appears around 1250-1350 cm⁻¹. nih.govresearchgate.net The position and profile of the azide absorption can be sensitive to the local environment, including hydrogen bonding. nih.gov The degradation of the azido group can be monitored by the decrease in the intensity of this characteristic peak. ugent.be

Nitro Group: Aromatic nitro compounds display two strong and easily identifiable absorption bands. spectroscopyonline.comblogspot.com The asymmetric stretching vibration occurs in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com A scissoring vibration can also be observed around 850 cm⁻¹. spectroscopyonline.com The presence of these distinct bands makes IR spectroscopy a reliable method for confirming the presence of the nitro group. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, provides information about molecular vibrations based on inelastic scattering of light. nih.gov It is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum. For aromatic compounds, Raman spectra can provide a unique fingerprint. nih.govspectroscopyonline.com In the context of "2-Azido-1-fluoro-3-nitrobenzene," Raman spectroscopy can be used to characterize the vibrational modes of the entire molecule, including the C-F and C-N bonds, and the aromatic ring itself. spectroscopyonline.comirdg.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in "2-Azido-1-fluoro-3-nitrobenzene"

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | nih.govresearchgate.net |

| Azido (-N₃) | Symmetric Stretch | 1250 - 1350 | nih.govresearchgate.net |

| Nitro (-NO₂) | Asymmetric Stretch (Aromatic) | 1550 - 1475 | orgchemboulder.comorgchemboulder.com |

| Nitro (-NO₂) | Symmetric Stretch (Aromatic) | 1360 - 1290 | orgchemboulder.comorgchemboulder.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule and is particularly valuable for investigating photochemical reactions and characterizing chromophores.

Aromatic azides are known to be photoreactive, dissociating upon exposure to light to form highly reactive nitrene intermediates. researchgate.netsu.se This photochemical behavior is central to many of their applications. UV-Vis spectroscopy can be used to monitor the disappearance of the starting azide and the appearance of intermediates and final products during photolysis. researchgate.net The wavelength of maximum absorption (λmax) for aromatic azides is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in "2-Azido-1-fluoro-3-nitrobenzene," can shift the absorption to longer wavelengths (typically around 365 nm), which is a key consideration in designing photochemical experiments. researchgate.net

The nitro group itself is a strong chromophore, and its presence significantly influences the UV-Vis spectrum. rsc.orgrsc.org The electronic transitions within nitroaromatic compounds are well-studied, and their absorption and emission properties are of great interest for applications in materials science and sensing. rsc.orgresearchgate.netconicet.gov.armdpi.com The position of the nitro group on the aromatic ring relative to other substituents can have a profound effect on the photophysical properties. rsc.org UV-Vis spectroscopy, in conjunction with fluorescence spectroscopy, is used to characterize these properties and understand the structure-property relationships in novel nitroaromatic derivatives. rsc.orgresearchgate.net

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.orgresearchgate.net This is crucial for unequivocally identifying "2-Azido-1-fluoro-3-nitrobenzene" and its derivatives, distinguishing them from other compounds with the same nominal mass. The precise mass measurement from HRMS serves as a definitive confirmation of the chemical formula of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. wikipedia.org In an MS/MS experiment, the molecular ion of the compound of interest is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation of aryl azides is a well-studied process. researchgate.netdtic.milacs.orgacs.org A common and characteristic fragmentation pathway for aromatic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netacs.org The resulting radical cation can then undergo further fragmentation. The presence of other substituents, such as the nitro and fluoro groups in "2-Azido-1-fluoro-3-nitrobenzene," will influence the subsequent fragmentation pathways, providing valuable structural information. For example, the fragmentation of o-nitrophenyl azide has been shown to be different from the "normal" pattern observed for other substituted phenyl azides. researchgate.netacs.org The analysis of these fragmentation patterns in MS/MS experiments is a key tool for the structural confirmation of "2-Azido-1-fluoro-3-nitrobenzene" and its reaction products.

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates or Products

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is invaluable in the study of 2-azido-1-fluoro-3-nitrobenzene (B6202990) chemistry, particularly for the structural confirmation of stable reaction products or key intermediates that can be isolated in crystalline form. The precise bond lengths, bond angles, and intermolecular interactions revealed by X-ray diffraction provide fundamental insights into the steric and electronic effects of the fluorine, nitro, and azido substituents on the benzene ring.

A relevant example is the structural characterization of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, which contains both the azido and nitrophenyl functionalities common to the subject compound. nih.gov The analysis of this molecule provides critical data on the planarity of the ring systems and the conformation of the azido group, which is nearly co-planar with the central triazole ring. nih.gov Such information is crucial for understanding the electronic conjugation and stability of these systems.

Similarly, crystallographic studies on arenesulfonyl azides, including ortho- and para-nitro-substituted derivatives, demonstrate how X-ray diffraction can quantify the influence of substituents on the molecular geometry. rsc.org These studies reveal that while the internal N-N bond lengths of the azide group are largely unaffected by para-substituents, the S-N and C-S bond distances are sensitive to their electron-withdrawing or -donating nature. rsc.org This principle is directly applicable to understanding the structural impact of the nitro and fluoro groups in 2-azido-1-fluoro-3-nitrobenzene and its derivatives.

The data obtained from X-ray crystallography, such as that presented in the table below for a related azidonitrotriazole, are essential for validating theoretical calculations and for building a comprehensive understanding of the structure-property relationships in this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃N₇O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345(3) |

| b (Å) | 10.987(2) |

| c (Å) | 12.567(3) |

| β (°) | 108.98(3) |

| Volume (ų) | 1612.1(6) |

| Calculated Density (g/cm³) | 1.459 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. vurup.sk This makes it an indispensable tool for studying the chemistry of 2-azido-1-fluoro-3-nitrobenzene, as its decomposition, particularly under photolytic or thermolytic conditions, is expected to proceed via radical intermediates.

The primary photochemical event for aryl azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate in its singlet state. acs.org This singlet nitrene can then intersystem cross to a more stable triplet state, which is a diradical and therefore detectable by EPR. The photochemistry of related compounds like 3- and 4-nitrophenyl azide has been investigated, providing a framework for understanding the potential intermediates derived from 2-azido-1-fluoro-3-nitrobenzene. eurjchem.com The presence of the nitro group can influence the properties and reactivity of the photogenerated nitrene.

Direct detection of short-lived radical intermediates like nitrenes often requires low-temperature matrix isolation techniques. By photolyzing a sample of 2-azido-1-fluoro-3-nitrobenzene suspended in an inert gas matrix (e.g., argon) at cryogenic temperatures, the resulting triplet nitrene can be trapped and its EPR spectrum recorded. The analysis of this spectrum provides key parameters, such as the zero-field splitting (ZFS) parameters (D and E), which are characteristic of the triplet species and provide information about the electronic and geometric structure of the nitrene.

For studies in the liquid phase at ambient temperatures, where intermediates are too transient for direct detection, the technique of spin trapping is employed. A "spin trap," typically a nitrone or nitroso compound like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This compound reacts with the short-lived radical to form a much more stable nitroxide radical, known as a spin adduct, which can be readily detected by EPR. mdpi.comresearchgate.net The hyperfine coupling constants of the resulting EPR spectrum are diagnostic of the trapped radical, allowing for its identification. In the context of 2-azido-1-fluoro-3-nitrobenzene, spin trapping could be used to intercept not only the primary nitrene but also any subsequent radical species formed, such as the azidyl radical (N₃•) under certain conditions. researchgate.net

| Radical Species | Spin Trap | Hyperfine Coupling Constants (Gauss) | g-value | Reference Context |

|---|---|---|---|---|

| Hydroxyl Radical (•OH) | DMPO | aN = aH = 14.9 | ~2.006 | Commonly observed in biological systems. researchgate.net |

| Azidyl Radical (•N₃) | DMPO | aN = 14.2, aH = 13.5, aN(γ) = 1.6 | ~2.006 | Detected in azide-inhibited biological systems. researchgate.net |

| Triplet Nitrene | N/A (Direct Detection) | ZFS: D ≈ 1 cm⁻¹, E ≈ 0 cm⁻¹ | ~2.003 | Typical values for aryl nitrenes in frozen matrices. |

Chromatographic Techniques for Reaction Mixture Analysis and Product Purity Assessment

Chromatographic techniques are fundamental to the study of 2-azido-1-fluoro-3-nitrobenzene, enabling the separation, identification, and quantification of reactants, products, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for monitoring the progress of reactions involving 2-azido-1-fluoro-3-nitrobenzene. The high sensitivity of UV detectors allows for the detection of aromatic compounds at low concentrations. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the standard approach. researchgate.netillinois.edu By analyzing aliquots of the reaction mixture at different time points, the consumption of the starting material and the formation of products can be tracked, providing crucial kinetic data.

Furthermore, HPLC is essential for assessing the purity of the synthesized 2-azido-1-fluoro-3-nitrobenzene and its derivatives. The technique can effectively separate the target compound from residual starting materials, reagents, and byproducts. The separation of positional isomers, which can be challenging due to their similar physical properties, is a critical application of HPLC in this context. illinois.edursc.org For instance, during the synthesis or subsequent reactions of 2-azido-1-fluoro-3-nitrobenzene, isomeric byproducts may form, and specialized chiral columns or method optimization on standard columns may be required for their resolution. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable derivatives of 2-azido-1-fluoro-3-nitrobenzene. While the parent compound itself may be thermally labile and prone to decomposition in a hot GC inlet, many of its reaction products, such as those resulting from the reduction of the nitro group or trapping of the nitrene, may be amenable to GC analysis. Pyrolysis-GC-MS can be specifically used to study the thermal decomposition pathways of the azide, by identifying the fragments produced at high temperatures.

The mass spectrometer provides molecular weight information and fragmentation patterns for each separated component, which are crucial for structural elucidation. For example, GC-MS can be used to identify and differentiate various positional isomers of reaction products based on their distinct fragmentation patterns and retention times. vurup.skresearchgate.net

| Technique | Analytes | Column | Mobile Phase / Carrier Gas | Detection | Reference Context |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Azide Impurity in Sartans | Hydro RP (250x4.6mm, 4µm) | Gradient elution with buffered aqueous phase | UV at 205 nm | Analysis of azide impurity. illinois.edu |

| Reversed-Phase UHPLC | Primary Aromatic Amines | ZORBAX Eclipse Plus C18 (3.0x100mm, 1.8µm) | Methanol/Water Gradient | UV-Diode Array | Separation of aromatic amine isomers. researchgate.net |

| Capillary GC | Positional Isomers (e.g., Dichlorobenzene) | POC-1 coated capillary (30m x 0.25mm) | N₂ | FID or MS | Separation of positional isomers. researchgate.net |

| Pyrolysis-GC-MS | Decomposition products of diazido esters | DB-5MX (30m x 0.25mm) | Helium | Mass Spectrometry | Analysis of thermal decomposition products. |

Applications in Advanced Organic Synthesis and Functional Materials Chemistry

2-Azido-1-fluoro-3-nitrobenzene (B6202990) as a Building Block in Heterocycle Synthesis

The presence of the azide (B81097) and the activated fluoro-nitroaromatic system makes 2-Azido-1-fluoro-3-nitrobenzene a powerful precursor for a diverse range of heterocyclic compounds. It can participate in reactions involving the azide group, the nucleophilic substitution of the fluorine atom, or the intramolecular interaction between the ortho-positioned azide and nitro groups.

The primary reactivity of the azido (B1232118) group in 2-Azido-1-fluoro-3-nitrobenzene is exploited in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. These reactions are foundational in "click chemistry" and provide efficient pathways to 1,2,3-triazoles and tetrazoles, which are significant scaffolds in medicinal chemistry and materials science. nih.govnih.govresearchgate.net

Triazole Synthesis: In the presence of a suitable catalyst, typically copper(I), the azide moiety of 2-Azido-1-fluoro-3-nitrobenzene readily reacts with a wide variety of terminal and internal alkynes. This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. The resulting products retain the fluoro and nitro substitutions on the benzene (B151609) ring, making them valuable for further functionalization or for tuning the electronic properties of the final molecule. nih.govchemrxiv.org The stability and biocompatibility of the triazole ring make it a common linker in drug discovery. researchgate.netnih.gov

Tetrazole Synthesis: Analogously, the azide can react with nitriles in the presence of a catalyst or under thermal conditions to form tetrazoles. This azide-nitrile cycloaddition is a key strategy for creating tetrazole-containing materials. For instance, this reaction is employed to crosslink fluoroelastomers that contain nitrile groups, enhancing their thermal stability. advancedsciencenews.com Multicomponent reactions involving azides, isocyanides, and other partners can also provide access to highly substituted tetrazoles. acs.org The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design. acs.orgnih.gov

Table 1: Synthesis of Triazoles and Tetrazoles from 2-Azido-1-fluoro-3-nitrobenzene

| Reactant | Heterocycle Formed | General Reaction Conditions | Resulting Core Structure |

|---|---|---|---|

| Alkyne (R-C≡CH) | 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1-(2-Fluoro-6-nitrophenyl)-4-R-1H-1,2,3-triazole |

| Nitrile (R-C≡N) | Tetrazole | Lewis acid catalysis or thermal azide-nitrile cycloaddition | 5-R-1-(2-Fluoro-6-nitrophenyl)-1H-tetrazole |

Synthesis of Fused Nitrogen Heterocycles (e.g., Pyridofuroxans, Imidazoles)

The multifunctionality of 2-Azido-1-fluoro-3-nitrobenzene enables its use in constructing more complex, fused heterocyclic systems.

Pyridofuroxans: The synthesis of a furoxan (1,2,5-oxadiazole-2-oxide) ring is a characteristic reaction of ortho-azidonitroarenes (see section 6.1.3). This furoxan ring can serve as a foundation for building further fused systems. For example, subsequent annulation of a pyridine (B92270) ring onto the benzofuroxan (B160326) core, potentially through reactions involving the fluorine atom or by modifying other substituents, could lead to pyridofuroxan structures. The position of the nitro group in the starting material influences the azide's ability to participate in intermolecular versus intramolecular reactions. nih.govresearchgate.net

Imidazoles: Fluorinated imidazoles are of significant interest in medicinal chemistry. researchgate.net The 1-fluoro-3-nitrobenzene (B1663965) core of the starting material is activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom can be displaced by a nitrogen nucleophile, such as an amine. If this amine contains another functional group, it can undergo a subsequent intramolecular cyclization to form a fused imidazole (B134444) ring. This step-wise approach allows for the controlled assembly of complex fluorinated, nitrogen-containing heterocyclic systems. researchgate.net

One of the most important intramolecular reactions of 2-Azido-1-fluoro-3-nitrobenzene is its conversion to a benzofuroxan (benzofurazan-N-oxide) derivative. This transformation is characteristic of aromatic compounds containing ortho-positioned azide and nitro groups. researchgate.netgoogle.com

The reaction is typically initiated by heat or ultraviolet (UV) light, which causes the azide group to extrude dinitrogen (N₂), generating a highly reactive nitrene intermediate. This nitrene then rapidly attacks an oxygen atom of the adjacent nitro group, leading to an intramolecular cyclization and the formation of the stable, five-membered furoxan ring. The reaction is often efficient and proceeds cleanly. google.com In some cases, this intramolecular cyclization can occur spontaneously and may even be preferred over intermolecular reactions like cycloadditions. researchgate.net

Table 2: Intramolecular Cyclization to form Fluorinated Benzofuroxan

| Starting Material | Conditions | Product | Key Intermediate |

|---|---|---|---|

| 2-Azido-1-fluoro-3-nitrobenzene | Heat (Thermolysis) or UV Light (Photolysis) | 4-Fluoro-7-nitrosobenzofuroxan (or its tautomer) | 2-Fluoro-6-nitrophenylnitrene |

Utility in Chemical Ligation and Functionalization Reactions

The unique reactivity of the aryl azide group makes 2-Azido-1-fluoro-3-nitrobenzene a valuable tool for covalently modifying other molecules, including polymers and biomolecules.

Photoaffinity labeling is a powerful technique used to identify and map interactions between small molecules and biological macromolecules like proteins. Aryl azides are classic photo-reactive crosslinkers for this purpose. nih.gov

In this application, a molecule of interest is functionalized with a 4-azido-2-nitrophenyl (NAP) group, which is structurally analogous to the core of 2-Azido-1-fluoro-3-nitrobenzene. nih.gov When introduced to a biological system, the compound binds to its target. Subsequent irradiation with UV light activates the azido group, causing it to release N₂ and form a highly reactive nitrene. This nitrene has a very short lifetime and will covalently bond to any nearby chemical entity, typically by inserting into C-H, N-H, or O-H bonds, thus permanently "labeling" the binding site. The fluoro and nitro groups can serve as spectroscopic probes or influence the binding affinity of the molecule.

The same photochemical activation of the azide group can be applied in materials science to crosslink polymer chains, thereby modifying their physical properties such as strength, thermal stability, and solvent resistance. advancedsciencenews.comnih.gov

When 2-Azido-1-fluoro-3-nitrobenzene is blended with a polymer, it acts as a photo-activated crosslinking agent. Upon exposure to UV radiation, the azide decomposes to form the corresponding nitrene. This highly reactive species can then insert into C-H bonds present on adjacent polymer chains, creating covalent links between them. nih.gov

An alternative crosslinking strategy involves the [3+2] cycloaddition reaction between the azide and a polymer containing nitrile functional groups. This approach, which forms stable tetrazole rings as the crosslinks, has been successfully used to cure perfluoroelastomers, resulting in materials with enhanced thermal stability. advancedsciencenews.com This method avoids the often less specific C-H insertion chemistry of nitrenes.

Table 3: Crosslinking Strategies Using 2-Azido-1-fluoro-3-nitrobenzene

| Crosslinking Method | Activation | Reactive Group | Polymer Requirement | Linkage Formed |

|---|---|---|---|---|

| Photochemical Nitrene Insertion | UV Light | Azide → Nitrene | C-H bonds | C-N bond |

| Azide-Nitrile Cycloaddition | Heat or Catalyst | Azide | Nitrile groups | Tetrazole ring |

Role in Multi-Component Reactions (MCRs) for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules.

While the direct participation of 2-Azido-1-fluoro-3-nitrobenzene in well-documented and named MCRs is not extensively reported in publicly available scientific literature, its functional groups suggest significant potential for such applications. The azide group is a well-known participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." This type of reaction, often catalyzed by copper(I), involves the formation of a stable triazole ring from an azide and an alkyne. Such reactions are known for their high yields and specificity, making them ideal for MCRs.

The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro and fluoro groups, also opens avenues for nucleophilic aromatic substitution (SNAAr) reactions. This reactivity could be harnessed in MCRs where one of the components acts as a nucleophile, displacing the fluorine atom to introduce further complexity.

Although specific examples detailing the use of 2-Azido-1-fluoro-3-nitrobenzene in MCRs are not readily found, the inherent reactivity of its constituent functional groups points towards a high potential for its use in the creative design of novel MCRs for the synthesis of complex heterocyclic compounds.

Precursor for Advanced Materials

The distinct combination of functional groups in 2-Azido-1-fluoro-3-nitrobenzene makes it a valuable intermediate in the synthesis of various advanced materials.

Scaffold for the Development of Energetic Materials

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The development of new energetic materials often focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental initiation.

The 2-Azido-1-fluoro-3-nitrobenzene scaffold possesses key features desirable for an energetic material precursor:

High Nitrogen Content: The azide (-N₃) and nitro (-NO₂) groups contribute a significant amount of nitrogen, which upon decomposition releases large volumes of nitrogen gas, a key factor in the energetic output.

Oxygen Balance: The nitro group provides oxygen, which can contribute to the combustion of the carbon backbone of the molecule, enhancing the energy release.

Potential for High Density: The presence of the dense nitro and azido groups can lead to materials with high crystal densities, which is often correlated with higher detonation performance.

While specific, publicly documented examples of energetic materials directly synthesized from 2-Azido-1-fluoro-3-nitrobenzene are scarce, the structural motif is highly relevant to the design of new high-energy-density materials. Research in this area often involves the synthesis of polynitro and polyazido compounds, and this molecule provides a foundational structure for further functionalization to create more complex and potent energetic systems.

Intermediate in the Synthesis of Agrochemicals (e.g., Herbicides)

The fluoronitrobenzene core is a common feature in many agrochemicals, particularly herbicides. The fluorine atom can enhance the biological activity and metabolic stability of the final product.

A patent for substituted 2-heteroarylaminobenzenes, used as herbicides, describes the synthesis of related compounds. google.com For instance, the synthesis of certain herbicidal compounds involves the reaction of precursors like 2-fluoro-3-nitrobenzonitrile. google.com Although this is not the exact compound of interest, it highlights the utility of the 2-fluoro-3-nitrobenzene core in building herbicidal molecules. The general synthetic strategy often involves the nucleophilic substitution of the fluorine atom by a suitable amine or other nucleophile to construct the final herbicidal product.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-azido-1-fluoro-3-nitrobenzene (B6202990) itself presents an area ripe for innovation. Current synthetic strategies for similar aryl azides often involve nucleophilic aromatic substitution reactions on highly activated di- or trinitrobenzene precursors, or the diazotization of the corresponding aniline (B41778) followed by azide (B81097) displacement. Future research could focus on developing more sustainable and efficient methods for its synthesis.

One promising direction is the exploration of greener solvents and reagents to minimize environmental impact. For instance, the use of ionic liquids or deep eutectic solvents could offer advantages in terms of recyclability and reaction efficiency. Furthermore, catalytic methods that avoid stoichiometric reagents would represent a significant advance. Research into late-stage functionalization, where the azide or nitro group is introduced at a later step in a synthetic sequence, could also provide more convergent and flexible routes to this and related compounds.

Exploration of New Reactivity Modes and Mechanistic Pathways

The rich electronic landscape of 2-azido-1-fluoro-3-nitrobenzene, featuring both electron-donating (azide) and electron-withdrawing (nitro and fluoro) groups, suggests a complex and fascinating reactivity profile. The interplay between these substituents is expected to give rise to unique reactivity that is not simply the sum of its parts.

Future investigations will likely focus on the selective transformation of each functional group in the presence of the others. For example, the reduction of the nitro group to an amine without affecting the azide is a challenging but valuable transformation that would open up new avenues for derivatization. Conversely, the diverse reactions of the azide group, such as cycloadditions (e.g., "click" chemistry), Staudinger reactions, or nitrene insertion reactions, could be explored under conditions that leave the nitro and fluoro groups intact.

The fluorine atom, while often considered relatively inert, can participate in nucleophilic aromatic substitution reactions, particularly given the activating effect of the ortho-nitro group. Mechanistic studies to quantify the activation provided by the adjacent nitro group and the deactivating effect of the meta-azido group would be highly valuable for predicting and controlling its reactivity.

Asymmetric Synthesis and Chiral Induction with 2-Azido-1-fluoro-3-nitrobenzene Derivatives

The development of asymmetric syntheses to create chiral molecules is a cornerstone of modern medicinal and materials chemistry. While direct asymmetric reactions on 2-azido-1-fluoro-3-nitrobenzene are not yet reported, its derivatives hold significant promise in this area. For instance, reduction of the nitro group to an amine would yield a chiral precursor that could be resolved or used in asymmetric transformations.

Future research could explore the use of chiral catalysts to effect enantioselective reactions at one of the functional groups. For example, asymmetric reduction of the nitro group or asymmetric cycloaddition to the azide group could provide access to a wide range of enantiomerically enriched building blocks.

Moreover, once a chiral center is introduced, it can be used to direct subsequent reactions on the aromatic ring, a process known as chiral induction. The development of methodologies that leverage the unique stereoelectronic properties of derivatives of 2-azido-1-fluoro-3-nitrobenzene to control the stereochemistry of new bond formations will be a significant area of future research. The synthesis of β-fluoroamines, for example, is an area of growing interest, and derivatives of this compound could serve as valuable precursors. researchgate.net

Integration into Flow Chemistry Systems for Enhanced Safety and Efficiency

Organic azides are known to be potentially explosive, particularly when isolated and heated in large quantities. This inherent hazard has often limited their use in large-scale industrial applications. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers a powerful solution to this problem by minimizing the reaction volume at any given time, thereby significantly enhancing safety.

The integration of the synthesis and subsequent reactions of 2-azido-1-fluoro-3-nitrobenzene into flow chemistry systems is a major emerging opportunity. cam.ac.ukrsc.org Researchers have already demonstrated the successful and safe generation of a variety of aryl azides using flow reactors. cam.ac.ukrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities than traditional batch methods.

Application in Advanced Catalytic Cycles and Methodologies

The unique electronic properties of 2-azido-1-fluoro-3-nitrobenzene and its derivatives make them intriguing candidates for use in advanced catalytic cycles. For example, the corresponding amine, obtained after reduction of the nitro group, could serve as a ligand for transition metal catalysts. The electronic character of the ligand, and therefore the reactivity of the catalyst, could be fine-tuned by the presence of the fluorine and azide groups.

Furthermore, the azide group itself can participate in catalytic reactions. For instance, it can be used as a nitrene precursor in catalytic C-H amination reactions, a powerful tool for the direct functionalization of unactivated C-H bonds. The development of novel catalysts that can harness the reactivity of the azide group in 2-azido-1-fluoro-3-nitrobenzene for new synthetic transformations is a promising area of future research.

The fluorine atom can also play a role in catalysis. Its strong electronegativity can influence the electronic properties of the aromatic ring, which in turn can affect the binding and reactivity of metal catalysts.

Further Computational Elucidation of Complex Reaction Dynamics

Computational chemistry provides a powerful lens through which to understand the intricate reaction dynamics of complex molecules like 2-azido-1-fluoro-3-nitrobenzene. Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict reactivity, and elucidate reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Future computational studies will be crucial for unraveling the complex interplay of the three functional groups in this molecule. For example, calculations can predict the most likely sites for nucleophilic or electrophilic attack, the transition state energies for various reactions, and the influence of each substituent on the stability of intermediates. This information will be invaluable for designing new reactions and optimizing existing ones.

Moreover, computational modeling can be used to guide the development of new catalysts for reactions involving 2-azido-1-fluoro-3-nitrobenzene and to understand the origins of stereoselectivity in asymmetric transformations. As computational methods become more powerful and accurate, they will play an increasingly important role in unlocking the full synthetic potential of this and other complex organic molecules.

Q & A

Q. What are the primary synthetic routes for preparing 2-Azido-1-fluoro-3-nitrobenzene, and what factors influence the choice of method?